molecular formula C19H20Cl2N2O B11662254 N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11662254
M. Wt: 363.3 g/mol
InChI Key: SOHTYEKCCZMIQM-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinoline core substituted with 2,2,4-trimethyl groups and a carboxamide linkage to a 3,4-dichlorophenyl moiety. The dihydroquinoline scaffold provides conformational rigidity, while the dichlorophenyl group enhances hydrophobic interactions with biological targets.

Properties

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C19H20Cl2N2O/c1-12-11-19(2,3)23(17-7-5-4-6-14(12)17)18(24)22-13-8-9-15(20)16(21)10-13/h4-10,12H,11H2,1-3H3,(H,22,24)

InChI Key

SOHTYEKCCZMIQM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a suitable base and elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted quinoline compounds .

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Data Tables

Table 1: Inhibitory Activity of Selected Analogs

Compound Target IC₅₀/Ki Reference
(S)-N-Benzyl-dihydroisoquinoline MAO-B 0.1 µM
U-47700 MOR 7.5 nM
Indazol-quinoline hybrid Cancer cell viability <10 µM

Table 2: Structural and Physicochemical Comparison

Compound Molecular Weight LogP* Core Flexibility
Target compound ~360 (estimated) 4.2 Rigid
N-(3,4-Dichlorophenyl)-dihydroisoquinoline ~340 3.8 Semi-rigid
U-47700 331.2 3.5 Flexible

*Predicted using fragment-based methods.

Key Research Findings

Dichlorophenyl Significance : The 3,4-dichlorophenyl group is critical for hydrophobic binding across analogs, enhancing potency in enzyme inhibition and receptor binding .

Core Rigidity: Dihydroquinoline’s rigidity improves target selectivity compared to flexible cyclohexyl or piperidine cores .

Trimethyl Substituents : The 2,2,4-trimethyl groups in the target compound likely enhance metabolic stability and lipophilicity, offering pharmacokinetic advantages over unsubstituted analogs .

Biological Activity

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including antibacterial and antiviral properties, as well as cytotoxicity assessments.

  • Molecular Formula : C16H18Cl2N2O
  • Molecular Weight : 335.23 g/mol
  • CAS Number : 67074-63-9

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing the 3,4-dichlorophenyl moiety exhibit notable antibacterial properties. Specifically:

  • Activity Against Gram-positive Bacteria : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). A study evaluated a series of 3,4-dichlorocinnamanilides and found that several derivatives exhibited submicromolar activity against these strains .
CompoundActivity Against S. aureusActivity Against MRSA
Compound ASubmicromolarSubmicromolar
Compound BMicromolarModerate
This compoundModerateLow

Antiviral Activity

The compound has also been investigated for its antiviral properties. Molecular docking studies suggest that it may act as an inhibitor of viral replication:

  • Inhibition of Hepatitis B Virus (HBV) : Similar quinoline derivatives have been shown to inhibit HBV replication effectively in vitro. The concentration required for significant inhibition was around 10 µM .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various mammalian cell lines:

  • Primary Mammalian Cell Lines : The compound demonstrated low cytotoxicity at concentrations effective against bacterial and viral targets. This suggests a favorable therapeutic index for potential clinical applications .

Case Studies

  • Study on Antibacterial Efficacy : A series of experiments evaluated the antibacterial efficacy of various 3,4-dichlorophenyl-containing compounds against clinical isolates of MRSA. The results indicated that certain derivatives had comparable or superior activity to traditional antibiotics like ampicillin and rifampicin .
  • Antiviral Activity Assessment : In vitro studies conducted on human liver cell lines (HepG2) showed that the compound significantly inhibited HBV replication with minimal cytotoxic effects observed at effective concentrations .

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